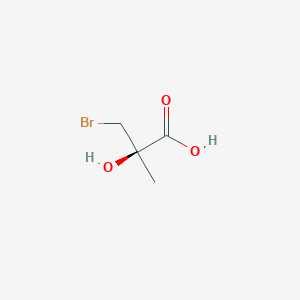

(2R)-3-Bromo-2-hydroxy-2-methylpropanoic acid

Description

Properties

IUPAC Name |

(2R)-3-bromo-2-hydroxy-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO3/c1-4(8,2-5)3(6)7/h8H,2H2,1H3,(H,6,7)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBJAYXGUOOININ-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CBr)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CBr)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80441952 | |

| Record name | (2R)-3-BROMO-2-HYDROXY-2-METHYLPROPANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80441952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261904-39-6 | |

| Record name | (2R)-3-BROMO-2-HYDROXY-2-METHYLPROPANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80441952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-3-Bromo-2-hydroxy-2-methylpropionic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (2R)-3-Bromo-2-hydroxy-2-methylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R)-3-Bromo-2-hydroxy-2-methylpropanoic acid is a chiral halogenated hydroxy acid of significant interest in synthetic organic chemistry and drug discovery. Its stereodefined structure, featuring a quaternary stereocenter, makes it a valuable building block for the synthesis of complex, enantiomerically pure molecules. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, along with a discussion of its synthesis, reactivity, and safety considerations. While specific experimental protocols and biological pathway data for the (2R)-enantiomer are not extensively available in the public domain, this guide consolidates the existing knowledge to support further research and development.

Chemical and Physical Properties

This compound is a white solid at room temperature.[][2] Its fundamental properties are summarized in the table below, compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₇BrO₃ | [][2][3] |

| Molecular Weight | 183.00 g/mol | [][2][3] |

| Appearance | White solid | [][2] |

| Boiling Point | 294.474 °C at 760 mmHg (Predicted) | [] |

| Density | 1.831 g/cm³ (Predicted) | [] |

| CAS Number | 261904-39-6 | [3] |

| InChI Key | HBJAYXGUOOININ-BYPYZUCNSA-N | [][3] |

| SMILES | C--INVALID-LINK--(C(=O)O)O | [3] |

Synthesis and Reactivity

The synthesis of enantiomerically pure this compound presents a significant synthetic challenge due to the quaternary stereocenter. While specific protocols for the (2R)-enantiomer are not readily found in the literature, general strategies for the synthesis of the racemic mixture and the (2S)-enantiomer can provide a basis for developing a synthetic route.

A common approach involves the electrophilic bromination of 2-hydroxy-2-methylpropanoic acid.[4] This reaction typically yields a racemic mixture of 3-bromo-2-hydroxy-2-methylpropanoic acid.

Figure 1. General workflow for the racemic synthesis of 3-Bromo-2-hydroxy-2-methylpropanoic acid.

To achieve enantioselectivity, the use of a chiral auxiliary or a chiral catalyst is necessary. For the synthesis of the (2S)-enantiomer, chiral Lewis acids such as a combination of Zn(OAc)₂ and (R)-BINOL have been employed to direct the stereochemistry of the bromination.[4] A similar strategy, potentially using (S)-BINOL, could be explored for the synthesis of the (2R)-enantiomer.

The reactivity of this compound is dictated by its functional groups: the carboxylic acid, the tertiary alcohol, and the primary bromide. The carboxylic acid can undergo typical reactions such as esterification and amide bond formation. The hydroxyl group can be a site for oxidation, and the bromine atom can be displaced by nucleophiles in substitution reactions.[4]

Analytical Characterization

Detailed spectral data for this compound are not widely available. However, based on its structure, the following spectral characteristics can be anticipated:

-

¹H NMR: The spectrum would be expected to show a singlet for the methyl group, a singlet for the methylene protons adjacent to the bromine, and broad singlets for the hydroxyl and carboxylic acid protons.

-

¹³C NMR: The spectrum would show four distinct signals corresponding to the methyl carbon, the methylene carbon bearing the bromine, the quaternary carbon, and the carbonyl carbon of the carboxylic acid.

-

IR Spectroscopy: The infrared spectrum would be characterized by a broad absorption band for the O-H stretch of the carboxylic acid and alcohol, typically in the range of 3300-2500 cm⁻¹, and a strong absorption for the C=O stretch of the carboxylic acid around 1700 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak and characteristic fragmentation patterns. Due to the presence of bromine, a distinctive isotopic pattern for the molecular ion and bromine-containing fragments (M and M+2 peaks of nearly equal intensity) would be expected. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (M-17) and a carboxyl group (M-45).[5]

The enantiomeric purity of this compound would be determined using chiral High-Performance Liquid Chromatography (HPLC). This would involve a chiral stationary phase and a suitable mobile phase, typically a mixture of alkanes and alcohols, to resolve the two enantiomers.[6]

Biological Activity and Signaling Pathways

There is currently no available information in the scientific literature regarding the specific biological activity or the involvement in any signaling pathways of this compound.

For the corresponding (S)-enantiomer, some studies have suggested potential antimicrobial and anticancer activities.[4] It has also been noted as a potential metabolic modulator in bacterial cultures.[4] However, it is crucial to emphasize that these findings cannot be extrapolated to the (2R)-enantiomer, as stereochemistry often plays a critical role in biological activity.

Figure 2. Known biological activities of the (S)-enantiomer versus the unknown activity of the (R)-enantiomer.

Safety and Handling

This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is a skin and eye irritant.[3]

GHS Hazard Information:

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation |

| Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation |

| Warning | H319: Causes serious eye irritation |

Standard laboratory safety precautions should be taken when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion and Future Directions

This compound is a chiral building block with considerable potential in synthetic chemistry. This guide has summarized the currently available data on its chemical and physical properties, along with outlining general synthetic strategies and expected analytical characteristics.

Significant gaps in the literature exist, particularly concerning detailed, validated experimental protocols for its enantioselective synthesis and purification, comprehensive spectral data, and any assessment of its biological activity. Future research efforts should be directed towards:

-

Developing and publishing a robust, high-yielding enantioselective synthesis of this compound.

-

Full analytical characterization, including the publication of its ¹H NMR, ¹³C NMR, IR, and mass spectra.

-

Investigation into its biological properties, including screening for various activities and exploring its potential interactions with biological targets and signaling pathways.

Addressing these areas will undoubtedly enhance the utility of this compound for the scientific community and facilitate its application in the development of new therapeutics and other advanced materials.

References

An In-depth Technical Guide to the Synthesis of (2R)-3-Bromo-2-hydroxy-2-methylpropanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathways for (2R)-3-Bromo-2-hydroxy-2-methylpropanoic acid, a valuable chiral building block in pharmaceutical and chemical research. The document outlines both racemic and enantioselective approaches, offering detailed experimental protocols and quantitative data to support laboratory-scale synthesis.

Introduction

This compound is a chiral carboxylic acid containing a bromine atom and a hydroxyl group. Its stereodefined structure makes it a crucial intermediate in the synthesis of complex, enantiomerically pure molecules, particularly in the development of novel therapeutic agents. This guide explores the key synthetic strategies for obtaining this compound, with a focus on achieving the desired (R)-enantiomer.

Racemic Synthesis Pathway

A common and straightforward method to produce 3-Bromo-2-hydroxy-2-methylpropanoic acid is through the electrophilic bromination of the readily available starting material, 2-hydroxy-2-methylpropanoic acid. This method, however, results in a racemic mixture of both (R) and (S) enantiomers.

Experimental Protocol: Electrophilic Bromination

Reaction: 2-hydroxy-2-methylpropanoic acid + Br₂ → (±)-3-Bromo-2-hydroxy-2-methylpropanoic acid

Procedure:

-

In a suitable reaction vessel, dissolve 2-hydroxy-2-methylpropanoic acid in glacial acetic acid.

-

Cool the solution to a temperature between 0-5°C using an ice bath.

-

Slowly add a stoichiometric equivalent of bromine (Br₂) to the cooled solution over a period of 4-6 hours, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction to stir for an additional 1-2 hours at the same temperature.

-

The reaction is then quenched by the addition of water.

-

The product is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the racemic product.

-

Further purification can be achieved by recrystallization.

Quantitative Data for Racemic Synthesis

| Parameter | Value | Reference |

| Starting Material | 2-hydroxy-2-methylpropanoic acid | [1] |

| Reagent | Bromine (Br₂) | [1] |

| Solvent | Acetic Acid | [1] |

| Reaction Temperature | 0-5°C | [1] |

| Reaction Time | 4-6 hours | [1] |

| Typical Yield | Not Specified |

Enantioselective Synthesis Pathway

Achieving the desired (2R) enantiomer with high purity requires an enantioselective synthetic approach. The most promising method suggested by analogous syntheses involves the use of a chiral Lewis acid catalyst to direct the stereochemistry of the bromination reaction.

Chiral Lewis Acid-Catalyzed Bromination

While a specific protocol for the (2R)-enantiomer is not extensively documented, the synthesis of the (2S)-enantiomer has been reported using a chiral Lewis acid composed of Zinc Acetate (Zn(OAc)₂) and (R)-BINOL.[1] Based on the principles of asymmetric catalysis, the synthesis of the (2R)-enantiomer can be achieved by utilizing the opposite enantiomer of the chiral ligand, (S)-BINOL.

Proposed Reaction: 2-hydroxy-2-methylpropanoic acid + Br₂ --[(S)-BINOL, Zn(OAc)₂]--> this compound

Experimental Protocol: Enantioselective Bromination

Procedure:

-

In a flame-dried, inert atmosphere (e.g., nitrogen or argon) reaction vessel, prepare the chiral Lewis acid catalyst by stirring Zinc Acetate (Zn(OAc)₂) and (S)-BINOL in a suitable anhydrous solvent (e.g., dichloromethane or toluene) at room temperature for 1-2 hours.

-

Cool the catalyst solution to the desired reaction temperature (typically between -20°C and 0°C).

-

In a separate flask, dissolve 2-hydroxy-2-methylpropanoic acid in the same anhydrous solvent and add it to the catalyst solution.

-

Slowly add the brominating agent (e.g., N-bromosuccinimide or bromine) to the reaction mixture.

-

The reaction is monitored by a suitable technique (e.g., TLC or LC-MS) until the starting material is consumed.

-

Upon completion, the reaction is quenched with a reducing agent (e.g., sodium thiosulfate solution) to consume any excess bromine.

-

The mixture is then acidified and the product is extracted with an organic solvent.

-

The combined organic layers are dried and the solvent is evaporated.

-

The enantiomeric excess (ee) of the product should be determined using a chiral chromatography method (e.g., chiral HPLC or GC).

-

Purification is typically performed by column chromatography or recrystallization.

Expected Quantitative Data for Enantioselective Synthesis

The following data is extrapolated from the synthesis of the (2S)-enantiomer and represents expected values for the (2R)-synthesis.

| Parameter | Expected Value | Reference (for (2S)-enantiomer) |

| Chiral Ligand | (S)-BINOL | [1] |

| Lewis Acid | Zinc Acetate (Zn(OAc)₂) | [1] |

| Brominating Agent | Bromine (Br₂) or N-Bromosuccinimide (NBS) | [1] |

| Expected Enantiomeric Excess (ee) | 85-92% | [1] |

| Typical Yield | Not Specified |

Enzymatic Synthesis Pathway

Conceptual Reaction: 2-hydroxy-2-methylpropanoic acid --[Haloperoxidase, Br⁻, H₂O₂]--> this compound

This method would offer the advantages of mild reaction conditions and high enantioselectivity.

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical flow of the described synthesis methods.

Caption: Racemic synthesis of 3-Bromo-2-hydroxy-2-methylpropanoic acid.

Caption: Enantioselective synthesis of this compound.

Conclusion

The synthesis of this compound can be approached through both racemic and enantioselective methods. While racemic synthesis is straightforward, the production of the enantiomerically pure (2R) form is crucial for its application in stereospecific synthesis. The use of a chiral Lewis acid catalyst with (S)-BINOL presents a scientifically sound and viable strategy for achieving the desired (2R) enantiomer with high enantiomeric excess. Further research into enzymatic methods could provide an even more efficient and environmentally friendly alternative. This guide provides the necessary foundational knowledge and experimental frameworks for researchers and drug development professionals to successfully synthesize this important chiral intermediate.

References

An In-depth Technical Guide to (2R)-3-Bromo-2-hydroxy-2-methylpropanoic Acid: A Key Chiral Building Block in Drug Development

CAS Number: 261904-39-6

This technical guide provides a comprehensive overview of (2R)-3-bromo-2-hydroxy-2-methylpropanoic acid, a valuable chiral intermediate for researchers, scientists, and drug development professionals. The document details its physicochemical properties, experimental protocols for its synthesis and application, and its role in the development of therapeutic agents.

Physicochemical Properties

This compound is a white to off-white solid crystalline powder.[1] Its chemical structure features a carboxylic acid, a hydroxyl group, and a bromine atom attached to a chiral quaternary carbon center, making it a versatile building block in asymmetric synthesis.[1] A summary of its key quantitative properties is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₇BrO₃ | [2][3][4] |

| Molecular Weight | 183.00 g/mol | [3][4][5] |

| Melting Point | 113.0 to 117.0 °C | [2][6] |

| Boiling Point (Predicted) | 294.5 ± 25.0 °C | [2][6] |

| Density (Predicted) | 1.831 ± 0.06 g/cm³ | [2][6] |

| Solubility | Soluble in Chloroform, Methanol | [2] |

| pKa (Predicted) | 3.39 ± 0.16 | [7] |

| Optical Rotation [α]D²⁶ | +10.5° (c=2.6, MeOH) | [7] |

Synthesis and Experimental Protocols

The primary application of this compound is as a chiral intermediate in the synthesis of pharmaceuticals, particularly Selective Androgen Receptor Modulators (SARMs) and potential Positron Emission Tomography (PET) imaging agents for prostate cancer.[1][7]

Synthesis of this compound

A common synthetic route to this compound involves the hydrolysis of a bromolactone precursor. The following is a detailed experimental protocol adapted from the literature.[7]

Experimental Protocol:

-

Dissolution: Dissolve bromolactone R-130 (18.5 g, 71 mmol) in 300 mL of 24% hydrobromic acid.

-

Reflux: Heat the solution to reflux for 1 hour.

-

Extraction (1): After cooling, dilute the reaction mixture with 200 mL of brine and extract with ethyl acetate (4 x 100 mL).

-

Washing (1): Combine the organic phases and wash with saturated sodium bicarbonate solution (4 x 100 mL).

-

Acidification: Acidify the aqueous phase to pH = 1 with concentrated hydrochloric acid.

-

Extraction (2): Extract the acidified aqueous phase again with ethyl acetate (4 x 100 mL).

-

Drying and Filtration: Combine the organic phases, dry with anhydrous sodium sulfate, and filter through diatomaceous earth.

-

Concentration: Concentrate the filtrate under reduced pressure.

-

Recrystallization: Recrystallize the crude product from toluene to yield the final product.

Application in the Synthesis of SARM Intermediates

This compound is a crucial building block for the synthesis of various SARM candidates. The following protocol describes a general procedure for the amide coupling of this acid with anilines to form key SARM intermediates.

Experimental Protocol:

-

Activation: Dissolve this compound in an anhydrous solvent (e.g., DMAc) and cool the mixture to -10 °C under a nitrogen atmosphere. Slowly add thionyl chloride and stir the reaction mixture at -5 °C for 3 hours.

-

Amide Coupling: Add a solution of the desired aniline in the same anhydrous solvent to the reaction mixture.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine and saturated sodium bicarbonate solution. The final product can be further purified by crystallization or chromatography.

Biological Context and Applications

The primary biological relevance of this compound stems from its use in synthesizing molecules that target the androgen receptor (AR).

Role in Selective Androgen Receptor Modulators (SARMs)

SARMs are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor. The goal of SARM development is to harness the anabolic benefits of androgens (e.g., in muscle and bone) while minimizing their undesirable androgenic side effects in other tissues (e.g., prostate). The chiral center of this compound is often crucial for the selective and potent binding of the final SARM to the androgen receptor.

Potential in PET Imaging Agent Synthesis

This compound is a precursor for the synthesis of radiolabeled compounds for PET imaging of prostate cancer, which often overexpresses the androgen receptor. The synthesis of [¹⁸F]-radiolabeled hydroxyflutamide derivatives, for instance, can utilize this chiral building block. While a detailed experimental protocol for the radiosynthesis is highly specific, the general logical workflow is depicted below.

Safety Information

This compound is classified as a corrosive substance. It is reported to cause skin irritation and serious eye irritation. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound.

This technical guide provides a summary of the available information on this compound. Researchers are encouraged to consult the primary literature for more detailed information and specific applications.

References

- 1. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of Aryl Propionamide Scaffold Containing a Pentafluorosulfanyl Moiety as SARMs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of a nonsteroidal bromine-76-labeled androgen receptor ligand 3-[76Br]bromo-hydroxyflutamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C4H7BrO3 | CID 10582468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN101560147A - Synthetic method of 2, 3-dibromo-2-methylpropanoic acid - Google Patents [patents.google.com]

- 6. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. obires.com [obires.com]

An In-Depth Technical Guide to (2R)-3-bromo-2-hydroxy-2-methylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R)-3-bromo-2-hydroxy-2-methylpropanoic acid is a chiral halogenated alpha-hydroxy acid with emerging interest in the fields of medicinal chemistry and drug development. Its structural similarity to the metabolic inhibitor 3-bromopyruvate (3BP) suggests potential applications as an anticancer and antimicrobial agent. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its chemical and physical properties, synthesis strategies, and biological activities. Detailed experimental protocols for relevant assays are also provided to facilitate further research and development.

Introduction

This compound belongs to a class of compounds known as alpha-hydroxy acids, which are characterized by a hydroxyl group attached to the alpha-carbon of a carboxylic acid. The presence of a bromine atom at the beta-position and a chiral center at the alpha-carbon imparts unique chemical and biological properties to the molecule. This guide will delve into the technical details of this compound, with a focus on its potential therapeutic applications.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and analytical characterization.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₄H₇BrO₃ | [1] |

| Molecular Weight | 183.00 g/mol | [1] |

| CAS Number | 261904-39-6 | [1] |

| Appearance | White solid | |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Soluble in water and polar organic solvents | |

| InChI Key | HBJAYXGUOOININ-BYPYZUCNSA-N | [1] |

| SMILES | C--INVALID-LINK--(C(=O)O)O | [1] |

Synthesis

General Synthetic Approach: Asymmetric Synthesis of β-Halogenated α-Hydroxy Acids

A potential synthetic route for the enantioenriched (2R)-enantiomer could involve an asymmetric synthesis strategy. One such approach is the enantioselective transfer hydrogenation of α-methoxyimino-β-keto esters, which has been shown to be effective for a range of substrates. Subsequent chemical transformations would be required to introduce the bromine atom at the β-position and hydrolyze the ester to the desired carboxylic acid.

Another plausible strategy is the biocatalytic reduction of a suitable precursor. For instance, ene reductase-catalyzed reduction of 2-hydroxy-methylacrylic acid methyl ester has been used to produce (R)-3-hydroxy-2-methylpropionic acid methyl ester with high enantioselectivity. This could then be subjected to stereospecific bromination.

Caption: A conceptual workflow for the asymmetric synthesis of the target compound.

Biological Activity

The biological activities of this compound are not yet extensively documented. However, based on its structural similarity to 3-bromopyruvate (3BP), a well-known inhibitor of hexokinase II (HKII), it is hypothesized to possess anticancer and antimicrobial properties.

Anticancer Activity

3-Bromopyruvate has been shown to exhibit potent anticancer activity by targeting the energy metabolism of cancer cells.[2] It inhibits the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and hexokinase II, leading to ATP depletion and cell death.[2][3] It is plausible that this compound may share a similar mechanism of action.

Table 2: Hypothetical Anticancer Activity Profile

| Cell Line | IC₅₀ (µM) |

| Breast Cancer (e.g., MCF-7, MDA-MB-231) | Data not available |

| Colon Cancer (e.g., HCT116, HT-29) | Data not available |

| Lung Cancer (e.g., A549) | Data not available |

| Prostate Cancer (e.g., PC-3) | Data not available |

Note: This table is for illustrative purposes and requires experimental validation.

Antimicrobial Activity

3-Bromopyruvate has also demonstrated antimicrobial activity against various microorganisms.[4] The (2S)-enantiomer of 3-bromo-2-hydroxy-2-methylpropanoic acid has reported minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Listeria monocytogenes. It is anticipated that the (2R)-enantiomer will also exhibit antimicrobial properties.

Table 3: Reported Antimicrobial Activity of the (2S)-enantiomer

| Microorganism | MIC (mg/mL) |

| Staphylococcus aureus | 0.125 |

| Listeria monocytogenes | 0.0625 |

| Escherichia coli | No activity |

Note: Data is for the (2S)-enantiomer and serves as a reference.

Mechanism of Action

The proposed mechanism of action for this compound is centered around the inhibition of key metabolic enzymes, similar to 3-bromopyruvate. The primary target is likely to be Hexokinase II (HKII), an enzyme that is often overexpressed in cancer cells and plays a crucial role in the high glycolytic rate known as the Warburg effect.[5][6]

Caption: A simplified diagram illustrating the proposed mechanism of action.

By inhibiting HKII, the compound would disrupt glycolysis, leading to a significant reduction in ATP production. This energy depletion can trigger a cascade of events, including the induction of apoptosis (programmed cell death), ultimately leading to the demise of the cancer cell.

Experimental Protocols

To facilitate further research, this section provides detailed protocols for key experiments.

Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of the compound that inhibits the growth of cancer cells by 50% (IC₅₀).[7]

Materials:

-

Cancer cell lines of interest

-

This compound

-

96-well plates

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of the test compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.

Caption: A flowchart of the MTT cytotoxicity assay protocol.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the compound against various microorganisms.

Materials:

-

Bacterial or fungal strains

-

96-well microtiter plates

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

This compound

-

Microbial inoculum standardized to 0.5 McFarland

-

Spectrophotometer

Procedure:

-

Prepare serial twofold dilutions of the test compound in the appropriate broth in a 96-well plate.

-

Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

This compound is a promising chiral molecule with potential as a therapeutic agent, particularly in the areas of oncology and infectious diseases. Its structural similarity to 3-bromopyruvate suggests a mechanism of action involving the disruption of cellular metabolism. However, a significant amount of research is still required to fully elucidate its pharmacological profile.

Future research should focus on:

-

Developing a robust and scalable enantioselective synthesis for the (2R)-enantiomer.

-

Conducting comprehensive in vitro studies to determine its IC₅₀ values against a broad panel of cancer cell lines.

-

Determining its MIC values against a wide range of pathogenic bacteria and fungi.

-

Investigating its precise molecular targets and elucidating the specific signaling pathways it modulates.

-

Performing in vivo studies in animal models to evaluate its efficacy and safety.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound. The provided information and protocols are intended to facilitate the design and execution of further studies to unlock the full potential of this intriguing compound.

References

- 1. This compound | C4H7BrO3 | CID 10582468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Anticancer efficacy of the metabolic blocker 3-bromopyruvate: specific molecular targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hexokinase II inhibition by 3-bromopyruvate sensitizes myeloid leukemic cells K-562 to anti-leukemic drug, daunorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-Bromopyruvate as a potent anticancer therapy in honor and memory of the late Professor André Goffeau - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hexokinase 2 Inhibition and Biological Effects of BNBZ and Its Derivatives: The Influence of the Number and Arrangement of Hydroxyl Groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Technical Overview: (2R)-3-Bromo-2-hydroxy-2-methylpropanoic acid

This document provides a technical summary of (2R)-3-Bromo-2-hydroxy-2-methylpropanoic acid, focusing on its chemical and physical properties. The information presented is compiled from chemical supplier databases and public chemical information repositories.

Core Molecular Information

This compound is a halogenated hydroxy acid.[] Its structure incorporates a bromine atom and a hydroxyl group with a defined stereochemistry at the second carbon, making it a useful chiral building block in synthetic and biochemical applications.[]

Molecular Weight and Formula

The fundamental quantitative data for this compound are its molecular weight and chemical formula.

| Parameter | Value | Source |

| Molecular Formula | C4H7BrO3 | [][2][3][4][5] |

| Molecular Weight | 183.00 g/mol | [][2][3][4][6][7] |

| Monoisotopic Mass | 181.95786 Da | [4] |

Physicochemical and Identification Data

The compound is typically supplied as a white solid for research purposes.[2] Key identifiers and properties are summarized below for reference.

| Property | Data | Source |

| IUPAC Name | This compound | [][4] |

| CAS Number | 261904-39-6 | [][2][4][5] |

| Appearance | White solid | [2] |

| Purity Levels | 95%, 97%, >99% | [][2][3] |

| Boiling Point | 294.474°C at 760 mmHg | [] |

| Density | 1.831 g/cm³ | [] |

| SMILES | CC(CBr)(C(=O)O)O | [] |

| InChI Key | HBJAYXGUOOININ-BYPYZUCNSA-N | [][4] |

Experimental Applications and Protocols

Detailed, peer-reviewed experimental protocols and specific signaling pathway interactions for this compound are not extensively documented in publicly available literature. The primary described application is its use as a chemical reagent.

It is cited as a halogenated hydroxy acid with defined stereochemistry, making it suitable for:

-

Substitution reactions

-

Oxidation studies

-

Enzymatic mechanism studies[]

The logical workflow for its use in these contexts involves its role as a starting material or intermediate in a larger synthetic or experimental plan.

Caption: Role as a chemical intermediate in research.

Due to the nature of this compound as a building block, specific experimental protocols would be highly dependent on the target molecule or system being investigated. Researchers would need to develop methodologies based on the specific requirements of their project, such as the choice of solvent, catalyst, temperature, and reaction time for a substitution reaction.

References

- 2. obires.com [obires.com]

- 3. This compound-SHAANXI LIGHTE OPTOELECTRONICS MATERIAL CO., LTD [en.ltom.com]

- 4. This compound | C4H7BrO3 | CID 10582468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [oakwoodchemical.com]

- 6. (S)-3-Bromo-2-hydroxy-2-methylpropionic acid 98 106089-20-7 [sigmaaldrich.com]

- 7. scbt.com [scbt.com]

Elucidating the Structure of (2R)-3-Bromo-2-hydroxy-2-methylpropanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the analytical methodologies required for the structural elucidation of (2R)-3-Bromo-2-hydroxy-2-methylpropanoic acid. The presented protocols and data serve as a comprehensive resource for the confirmation of the molecular structure of this chiral halogenated hydroxy acid, a valuable building block in synthetic and medicinal chemistry.

Molecular Structure and Properties

This compound is a chiral carboxylic acid with the chemical formula C₄H₇BrO₃. Its structure features a stereocenter at the C2 position, a bromine atom at the C3 position, and a hydroxyl and a methyl group attached to the C2 carbon.

| Property | Value | Reference |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 261904-39-6 | [1][3] |

| Molecular Formula | C₄H₇BrO₃ | [1][3] |

| Molecular Weight | 183.00 g/mol | [1][3] |

| Appearance | White solid | [3] |

| Melting Point | 109-113 °C | [4] |

Analytical Workflow for Structure Elucidation

The structural confirmation of this compound relies on a combination of spectroscopic techniques. The logical workflow for this process is outlined below.

Spectroscopic Data and Interpretation

While experimental spectra for this specific compound are not widely published, the following data is predicted based on the analysis of similar structures and established spectroscopic principles.

High-Resolution Mass Spectrometry (HRMS)

HRMS is crucial for determining the elemental composition of the molecule. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

| Ion | Calculated m/z | Predicted Abundance |

| [M+H]⁺ (C₄H₈⁷⁹BrO₃)⁺ | 182.9651 | 100% |

| [M+H]⁺ (C₄H₈⁸¹BrO₃)⁺ | 184.9631 | ~98% |

| [M+Na]⁺ (C₄H₇⁷⁹BrO₃Na)⁺ | 204.9470 | High |

| [M+Na]⁺ (C₄H₇⁸¹BrO₃Na)⁺ | 206.9450 | High (~98% of 204.9470) |

Predicted Fragmentation Pattern:

-

Loss of H₂O: [M-H₂O]⁺

-

Loss of COOH: [M-COOH]⁺

-

Loss of Br: [M-Br]⁺

-

Alpha-cleavage: Cleavage of the C-C bond adjacent to the carbonyl group.

Infrared (IR) Spectroscopy

The IR spectrum will reveal the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3500-3200 (broad) | O-H stretch | Hydroxyl group |

| 3300-2500 (very broad) | O-H stretch | Carboxylic acid |

| ~1710 | C=O stretch | Carboxylic acid |

| ~1250 | C-O stretch | Carboxylic acid/tertiary alcohol |

| ~650 | C-Br stretch | Alkyl bromide |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR (Predicted, 500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11-12 | broad s | 1H | COOH |

| ~4.0 (exchangeable) | s | 1H | OH |

| 3.85 | d | 1H | H-3a |

| 3.75 | d | 1H | H-3b |

| 1.50 | s | 3H | CH₃ |

The two protons on C3 are diastereotopic and are expected to appear as a pair of doublets (an AB quartet) due to geminal coupling.

¹³C NMR (Predicted, 125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | DEPT-135 | Assignment |

| ~175 | - | C1 (COOH) |

| ~75 | - | C2 (quaternary) |

| ~40 | CH₂ | C3 (CH₂Br) |

| ~25 | CH₃ | C4 (CH₃) |

Experimental Protocols

High-Resolution Mass Spectrometry (HRMS)

-

Instrumentation: A high-resolution mass spectrometer such as an Orbitrap or FT-ICR mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Further dilute the solution to a final concentration of 1-10 µg/mL.

-

Analysis: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min. Acquire data in both positive and negative ion modes.

-

Data Processing: Process the raw data to obtain the accurate mass of the molecular ions and major fragments. Use the accurate mass and isotopic pattern to determine the elemental composition.

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer.

-

Sample Preparation (Solid):

-

KBr Pellet Method: Grind 1-2 mg of the solid sample with approximately 100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Analysis: Place the KBr pellet or ATR accessory in the sample compartment of the FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Analysis: Acquire a standard one-dimensional ¹H NMR spectrum.

-

¹³C NMR Analysis: Acquire a proton-decoupled ¹³C NMR spectrum. Perform a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ signals.

-

2D NMR Analysis (for unambiguous assignments):

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the different spin systems.

-

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the signals in the ¹H NMR spectrum and assign all signals in the ¹H, ¹³C, and 2D spectra to the corresponding atoms in the molecule.

Conclusion

The combination of high-resolution mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional NMR experiments provides a robust and definitive method for the structure elucidation of this compound. The presented methodologies and predicted data serve as a valuable reference for researchers working with this and similar chiral molecules, ensuring accurate structural characterization which is fundamental for its application in drug development and organic synthesis.

References

Spectroscopic Analysis of (2R)-3-Bromo-2-hydroxy-2-methylpropanoic Acid: A Technical Guide

Disclaimer: This document provides a technical guide to the spectroscopic characterization of (2R)-3-Bromo-2-hydroxy-2-methylpropanoic acid. Extensive searches for experimentally-derived spectroscopic data (NMR, IR, MS) for this specific compound did not yield definitive results within publicly accessible databases and scientific literature. Therefore, the data presented in this guide is predictive, based on established principles of spectroscopic interpretation and analysis of structurally analogous compounds. The experimental protocols provided are generalized standard procedures for the analysis of small organic molecules.

Introduction

This compound is a chiral halogenated hydroxy acid. Its structure, featuring a carboxylic acid, a tertiary alcohol, and a brominated methyl group, makes it a valuable building block in synthetic organic chemistry and drug development. Accurate structural elucidation and purity assessment are paramount for its application in these fields. This guide outlines the expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound and provides standardized methodologies for these analytical techniques.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of similar functional groups and molecular structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.4 - 1.6 | Singlet | 3H | -CH₃ |

| ~3.6 - 3.8 | Singlet | 2H | -CH₂Br |

| Broad | Singlet | 1H | -OH |

| Broad | Singlet | 1H | -COOH |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~20 - 30 | -CH₃ |

| ~40 - 50 | -CH₂Br |

| ~70 - 80 | C(OH)(CH₃) |

| ~170 - 180 | -COOH |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500 - 2500 | Broad, Strong | O-H stretch (carboxylic acid and alcohol) |

| ~2950 | Medium | C-H stretch (aliphatic) |

| 1720 - 1700 | Strong | C=O stretch (carboxylic acid) |

| ~1250 | Medium | C-O stretch (carboxylic acid) |

| ~1100 | Medium | C-O stretch (tertiary alcohol) |

| ~650 | Medium | C-Br stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| m/z Ratio | Ion | Notes |

| 182/184 | [M-H]⁻ | Molecular ion peak (negative ion mode), showing characteristic bromine isotope pattern (¹⁹Br/⁸¹Br ≈ 1:1). |

| 138/140 | [M-H-CO₂]⁻ | Loss of carbon dioxide from the molecular ion. |

| 103 | [M-H-Br]⁻ | Loss of bromine from the molecular ion. |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound sample (5-10 mg)

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tube

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

-

Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.

-

Process the acquired data (Fourier transformation, phase correction, and baseline correction).

-

Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts for both ¹H and ¹³C spectra relative to the solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound sample

-

FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr press

-

Spatula

-

Potassium bromide (KBr), spectroscopic grade (for pellet method)

Procedure (ATR method):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the ATR pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum of the sample over the desired range (typically 4000-400 cm⁻¹).

-

Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

This compound sample

-

Mass spectrometer (e.g., ESI-TOF, Q-TOF)

-

Solvent (e.g., methanol, acetonitrile, water)

-

Syringe pump or liquid chromatography system

Procedure (Electrospray Ionization - ESI):

-

Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode).

-

Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump or by injection through a liquid chromatography system.

-

Set the mass spectrometer parameters, including ionization mode (positive or negative), capillary voltage, cone voltage, and mass range. For this compound, negative ion mode is likely to be more informative.

-

Acquire the mass spectrum. The presence of bromine should result in a characteristic isotopic pattern for bromine-containing ions (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

-

Analyze the resulting spectrum to identify the molecular ion and any significant fragment ions.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Chiral Properties of (2R)-3-Bromo-2-hydroxy-2-methylpropanoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R)-3-Bromo-2-hydroxy-2-methylpropanoic acid is a crucial chiral building block in modern medicinal chemistry. Its stereospecific configuration is paramount for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs), most notably non-steroidal anti-androgens used in prostate cancer therapy. This technical guide provides a comprehensive overview of the chiral properties of this compound, including its synthesis, chiral resolution, and analytical determination. Furthermore, it delves into the biological significance of this compound by illustrating its role as a precursor to drugs that target the androgen receptor signaling pathway.

Physicochemical and Chiroptical Properties

This compound is a white solid at room temperature.[1][2] Its chirality arises from the stereocenter at the C2 position, which dictates its interaction with polarized light and its stereospecific reactivity in chemical syntheses.

| Property | Value | Source |

| Molecular Formula | C₄H₇BrO₃ | [3] |

| Molecular Weight | 183.00 g/mol | [2][3] |

| CAS Number | 261904-39-6 | [1][2][3] |

| Appearance | White solid | [1][2] |

| Specific Rotation [α]D | +11.5 ± 1.5° (c = 2.6 in methanol) | Inferred from[4] |

Note: The specific rotation for the (2R)-enantiomer is inferred to be equal in magnitude and opposite in sign to its (2S)-enantiomer.

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure this compound typically involves a two-step process: the synthesis of the racemic mixture followed by chiral resolution.

Synthesis of Racemic 3-Bromo-2-hydroxy-2-methylpropanoic Acid

A common method for the synthesis of the racemic compound is the electrophilic bromination of 2-hydroxy-2-methylpropanoic acid.

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, dissolve 2-hydroxy-2-methylpropanoic acid in acetic acid.

-

Bromination: Cool the solution to 0-5°C and slowly add bromine (Br₂) over a period of 4-6 hours while maintaining the temperature.

-

Hydrolysis: After the addition is complete, allow the reaction to proceed to completion. Subsequently, hydrolyze the reaction mixture to obtain the racemic 3-Bromo-2-hydroxy-2-methylpropanoic acid.[5]

Chiral Resolution of Enantiomers

The separation of the (2R) and (2S) enantiomers is achieved through the formation of diastereomeric salts using a chiral resolving agent, such as a chiral amine. To obtain the (2R)-enantiomer, a chiral amine like (R)-α-methylbenzylamine can be used.

Experimental Protocol:

-

Diastereomeric Salt Formation: Dissolve the racemic 3-Bromo-2-hydroxy-2-methylpropanoic acid in a suitable solvent, such as methyl tert-butyl ether (MTBE). Add an equimolar amount of a chiral amine (e.g., (R)-α-methylbenzylamine) to the solution. The (2R)-acid will preferentially form a less soluble diastereomeric salt with the (R)-amine.

-

Isolation: The less soluble diastereomeric salt will precipitate out of the solution. Isolate the crystals by filtration.

-

Liberation of the Free Acid: Treat the isolated diastereomeric salt with a strong acid, such as hydrochloric acid, to break the salt and regenerate the enantiomerically enriched this compound.

-

Purification: Further purify the product by recrystallization to achieve high enantiomeric purity.

Caption: Synthesis and Resolution Workflow.

Determination of Enantiomeric Purity

The enantiomeric excess (e.e.) of this compound is a critical quality attribute and can be determined using several analytical techniques.

Polarimetry

A straightforward method to assess enantiomeric purity is by measuring the optical rotation of a sample and comparing it to the specific rotation of the pure enantiomer.

Experimental Protocol:

-

Prepare a solution of the sample with a known concentration in a suitable solvent (e.g., methanol).

-

Measure the observed optical rotation using a polarimeter.

-

Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = ([α]observed / [α]max) * 100 where [α]observed is the specific rotation of the sample and [α]max is the specific rotation of the pure enantiomer.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a more accurate and widely used method for determining the enantiomeric excess. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Experimental Protocol:

-

Column Selection: Choose a suitable chiral column, such as one with a cellulose or amylose-based CSP.

-

Mobile Phase: Develop an appropriate mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol). For acidic compounds, the addition of a small amount of an acidic modifier like trifluoroacetic acid may be necessary to improve peak shape.

-

Analysis: Inject the sample onto the HPLC system and monitor the elution of the two enantiomers using a suitable detector (e.g., UV).

-

Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Role in Drug Development: Targeting the Androgen Receptor Signaling Pathway

This compound is a key chiral intermediate in the synthesis of non-steroidal anti-androgens, such as Bicalutamide.[5] Bicalutamide is used in the treatment of prostate cancer, which is often dependent on androgen hormones for growth.

Mechanism of Action:

Bicalutamide functions as a competitive antagonist of the androgen receptor (AR).[1][6][7] In normal physiology, androgens like testosterone and its more potent metabolite, dihydrotestosterone (DHT), bind to the AR in the cytoplasm of prostate cells. This binding triggers a conformational change in the receptor, leading to its translocation into the nucleus. Inside the nucleus, the androgen-AR complex binds to androgen response elements (AREs) on the DNA, initiating the transcription of genes that promote cell growth and proliferation.

Bicalutamide, synthesized using the chiral backbone of this compound, competes with androgens for the same binding site on the AR.[1][8] However, the binding of Bicalutamide does not activate the receptor. Instead, it prevents the receptor from undergoing the necessary conformational changes for nuclear translocation and subsequent gene transcription.[1][8] This effectively blocks the downstream signaling cascade that leads to prostate cancer cell growth.

Caption: Androgen Receptor Signaling Pathway.

Conclusion

The chiral integrity of this compound is fundamental to its application as a high-value intermediate in the pharmaceutical industry. A thorough understanding of its chiroptical properties, coupled with robust methods for its stereoselective synthesis and analysis, is essential for the development of effective and safe enantiopure drugs. Its role as a precursor to potent androgen receptor antagonists underscores the critical importance of chirality in modern drug design and development.

References

- 1. What is the mechanism of Bicalutamide? [synapse.patsnap.com]

- 2. obires.com [obires.com]

- 3. This compound | C4H7BrO3 | CID 10582468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (S)-3-Bromo-2-hydroxy-2-methylpropionic acid 98 106089-20-7 [sigmaaldrich.com]

- 5. (2S)-3-Bromo-2-hydroxy-2-methylpropanoic Acid|CAS 106089-20-7 [benchchem.com]

- 6. Bicalutamide: Mechanism of Action, Metabolism, and Safety_Chemicalbook [chemicalbook.com]

- 7. The preclinical development of bicalutamide: pharmacodynamics and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pharmacyfreak.com [pharmacyfreak.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of (2R)-3-Bromo-2-hydroxy-2-methylpropanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the enantioselective synthesis of (2R)-3-Bromo-2-hydroxy-2-methylpropanoic acid, a valuable chiral building block in medicinal chemistry and organic synthesis. The synthetic route commences with the Sharpless Asymmetric Dihydroxylation of methacrylic acid, followed by a regioselective bromination of the resulting diol, and concludes with the hydrolysis of the ester intermediate. This method is designed to yield the target compound with high enantiopurity. All experimental procedures, including reagent quantities, reaction conditions, and purification methods, are described in detail. Quantitative data is summarized in tabular format for clarity, and a visual representation of the experimental workflow is provided.

Introduction

This compound is a chiral molecule of significant interest in the pharmaceutical industry. Its stereochemically defined structure, featuring a quaternary chiral center with hydroxyl, carboxyl, and bromomethyl functionalities, makes it a versatile precursor for the synthesis of complex, enantiomerically pure active pharmaceutical ingredients. One notable application is as an intermediate in the production of nonsteroidal antiandrogens for the treatment of prostate cancer.[1] The efficient and stereocontrolled synthesis of this compound is therefore of critical importance. The following protocol outlines a reliable method for its preparation from readily available methacrylic acid.

Overall Synthetic Scheme

The synthesis is a three-step process:

-

Sharpless Asymmetric Dihydroxylation: Methacrylic acid is first converted to its methyl ester, methyl methacrylate, which then undergoes an asymmetric dihydroxylation using AD-mix-α to stereoselectively introduce two hydroxyl groups, yielding methyl (2R)-2,3-dihydroxy-2-methylpropanoate.

-

Regioselective Bromination: The primary hydroxyl group of the diol intermediate is selectively replaced by a bromine atom using N-bromosuccinimide (NBS) and triphenylphosphine (PPh₃).

-

Hydrolysis: The methyl ester of the bromo-hydroxy intermediate is hydrolyzed under basic conditions to afford the final product, this compound.

Data Presentation

Table 1: Summary of Reaction Steps and Expected Outcomes

| Step | Reaction | Starting Material | Key Reagents | Product | Expected Yield (%) | Expected Enantiomeric Excess (%) |

| 1 | Sharpless Asymmetric Dihydroxylation | Methyl methacrylate | AD-mix-α, methanesulfonamide | Methyl (2R)-2,3-dihydroxy-2-methylpropanoate | 85 - 95 | > 95 |

| 2 | Regioselective Bromination | Methyl (2R)-2,3-dihydroxy-2-methylpropanoate | N-bromosuccinimide, triphenylphosphine | Methyl (2R)-3-bromo-2-hydroxy-2-methylpropanoate | 70 - 85 | > 95 |

| 3 | Hydrolysis | Methyl (2R)-3-bromo-2-hydroxy-2-methylpropanoate | Lithium hydroxide, THF/water | This compound | > 90 | > 95 |

Table 2: Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| Methyl methacrylate | C₅H₈O₂ | 100.12 | Colorless liquid | -48 |

| Methyl (2R)-2,3-dihydroxy-2-methylpropanoate | C₅H₁₀O₄ | 134.13 | Colorless oil | N/A |

| Methyl (2R)-3-bromo-2-hydroxy-2-methylpropanoate | C₅H₉BrO₃ | 197.03 | Colorless to pale yellow oil | N/A |

| This compound | C₄H₇BrO₃ | 183.00 | White solid | 113-114 |

Experimental Protocols

Step 1: Sharpless Asymmetric Dihydroxylation of Methyl Methacrylate

Materials:

-

Methyl methacrylate

-

AD-mix-α

-

Methanesulfonamide (CH₃SO₂NH₂)

-

tert-Butanol

-

Water

-

Sodium sulfite (Na₂SO₃)

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, prepare a solvent mixture of tert-butanol and water (1:1, v/v).

-

To this solvent mixture, add AD-mix-α (1.4 g per 1 mmol of olefin) and methanesulfonamide (1 equivalent based on the olefin). Stir the mixture at room temperature until the solids are dissolved, resulting in a clear, biphasic solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add methyl methacrylate (1 equivalent) to the cooled reaction mixture with vigorous stirring.

-

Continue stirring at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 6-12 hours.

-

Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (1.5 g per 1 mmol of olefin) and stir for 1 hour at room temperature.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield pure methyl (2R)-2,3-dihydroxy-2-methylpropanoate as a colorless oil.

Step 2: Regioselective Bromination of Methyl (2R)-2,3-dihydroxy-2-methylpropanoate

Materials:

-

Methyl (2R)-2,3-dihydroxy-2-methylpropanoate

-

N-bromosuccinimide (NBS)

-

Triphenylphosphine (PPh₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve methyl (2R)-2,3-dihydroxy-2-methylpropanoate (1 equivalent) and triphenylphosphine (1.2 equivalents) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-bromosuccinimide (1.2 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the filtrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford methyl (2R)-3-bromo-2-hydroxy-2-methylpropanoate as a colorless to pale yellow oil.

Step 3: Hydrolysis of Methyl (2R)-3-bromo-2-hydroxy-2-methylpropanoate

Materials:

-

Methyl (2R)-3-bromo-2-hydroxy-2-methylpropanoate

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve methyl (2R)-3-bromo-2-hydroxy-2-methylpropanoate (1 equivalent) in a mixture of THF and water (3:1, v/v).

-

Add lithium hydroxide (1.5 equivalents) to the solution and stir at room temperature.

-

Monitor the reaction by TLC until the starting material is completely consumed (typically 2-4 hours).

-

Acidify the reaction mixture to pH 2-3 with 1 M HCl at 0 °C.

-

Extract the product into ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure to yield the crude product.

-

Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure this compound as a white solid.

Visualizations

Caption: Synthetic workflow for this compound.

Safety Precautions

-

All experiments should be conducted in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

N-bromosuccinimide is a corrosive and lachrymatory agent. Handle with care.

-

Strong acids and bases should be handled with appropriate caution.

-

Refer to the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols: Asymmetric Synthesis of (2R)-3-Bromo-2-hydroxy-2-methylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R)-3-Bromo-2-hydroxy-2-methylpropanoic acid is a valuable chiral building block in organic synthesis, particularly in the development of pharmaceuticals. Its stereodefined structure, featuring a quaternary stereocenter with hydroxyl, carboxyl, and bromomethyl functionalities, makes it a versatile precursor for the synthesis of complex, enantiomerically pure molecules. This document provides detailed protocols for the asymmetric synthesis of this compound, focusing on an enantioselective bromination approach.

Applications

The enantiopure form of 3-bromo-2-hydroxy-2-methylpropanoic acid is a key intermediate in the synthesis of various pharmaceutical compounds. The (2S)-enantiomer, for instance, is utilized in the production of nonsteroidal antiandrogens for the treatment of prostate cancer.[1] The (2R)-enantiomer serves as a crucial component for the synthesis of other chiral molecules where the specific stereochemistry is essential for biological activity. The presence of multiple functional groups allows for a variety of chemical transformations, including nucleophilic substitution of the bromine atom, esterification of the carboxylic acid, and reactions involving the hydroxyl group.

Data Presentation

A summary of the key quantitative data for both enantiomers of 3-bromo-2-hydroxy-2-methylpropanoic acid is presented in the table below for easy comparison.

| Property | This compound | (2S)-3-Bromo-2-hydroxy-2-methylpropanoic acid |

| Molecular Formula | C₄H₇BrO₃ | C₄H₇BrO₃ |

| Molecular Weight | 183.00 g/mol [2] | 183.00 g/mol |

| CAS Number | 261904-39-6[2] | 106089-20-7 |

| Appearance | White solid[3] | Powder |

| Melting Point | 109-113°C | 113-114°C |

| Specific Rotation ([α]D) | ~ +11.5° (c = 2.6 in methanol) (predicted) | -11.5 ± 1.5° (c = 2.6 in methanol)[4] |

| Enantiomeric Excess (ee) | 85-92% (achievable via asymmetric bromination) | 85-92% (achievable via asymmetric bromination)[1] |

Experimental Protocols

The most common and effective method for the asymmetric synthesis of this compound is the enantioselective bromination of 2-hydroxy-2-methylpropanoic acid. This method utilizes a chiral Lewis acid catalyst to direct the bromination to achieve the desired stereochemistry. The following protocol is based on the successful synthesis of the (2S)-enantiomer using (R)-BINOL, with the logical adaptation of using (S)-BINOL to obtain the (2R)-enantiomer.

Protocol 1: Asymmetric Bromination using a Chiral Lewis Acid Catalyst

This protocol describes the synthesis of this compound via enantioselective bromination of 2-hydroxy-2-methylpropanoic acid using a catalyst formed in situ from Zinc Acetate and (S)-BINOL.

Materials:

-

2-Hydroxy-2-methylpropanoic acid

-

Zinc Acetate (Zn(OAc)₂)

-

(S)-(-)-1,1'-Bi-2-naphthol ((S)-BINOL)

-

Bromine (Br₂)

-

Acetic Acid (glacial)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric Acid (HCl), 1M

-

Sodium Bicarbonate (NaHCO₃), saturated solution

-

Sodium Sulfate (Na₂SO₄), anhydrous

-

Ethyl Acetate

-

Hexanes

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Standard glassware for extraction and filtration

-

Chromatography column (optional)

Procedure:

-

Catalyst Preparation:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Zinc Acetate (0.1 eq) and (S)-BINOL (0.1 eq) in dichloromethane.

-

Stir the mixture at room temperature for 30 minutes to allow for the formation of the chiral Lewis acid complex.

-

-

Reaction Setup:

-

To the catalyst solution, add 2-hydroxy-2-methylpropanoic acid (1.0 eq).

-

Cool the reaction mixture to 0-5°C using an ice bath.

-

-

Bromination:

-

In a separate dropping funnel, prepare a solution of Bromine (1.1 eq) in glacial acetic acid.

-

Add the bromine solution dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature between 0-5°C.

-

After the addition is complete, allow the reaction to stir at this temperature for an additional 4-6 hours.

-

-

Work-up:

-

Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the bromine color disappears and gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with 1M HCl (2 x 30 mL) and then with brine (1 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes or by column chromatography on silica gel.

-

Expected Outcome:

This protocol is expected to yield this compound with an enantiomeric excess of 85-92%. The yield will vary depending on the scale and purification method.

Mandatory Visualizations

Experimental Workflow for Asymmetric Bromination

Caption: Experimental workflow for the asymmetric synthesis.

Logical Relationship of Chiral Catalyst to Product Stereochemistry

Caption: Relationship between chiral catalyst and product.

References

The Versatile Chiral Building Block: (2R)-3-Bromo-2-hydroxy-2-methylpropanoic Acid in Organic Synthesis

(2R)-3-Bromo-2-hydroxy-2-methylpropanoic acid is a valuable chiral building block in organic synthesis, prized for its stereodefined center and versatile functional groups. This trifunctional molecule, featuring a carboxylic acid, a tertiary alcohol, and a primary bromide, serves as a crucial starting material for the enantioselective synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its utility is highlighted in the synthesis of non-steroidal antiandrogens, such as Bicalutamide (ICI 176,334), a key therapeutic for prostate cancer.

This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound, aimed at researchers, scientists, and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₄H₇BrO₃ | [1] |

| Molecular Weight | 183.00 g/mol | [1] |

| CAS Number | 261904-39-6 | [1] |

| Appearance | White solid | [2] |

| IUPAC Name | This compound | [1] |

| SMILES | C--INVALID-LINK--(C(=O)O)O | [1] |

| InChIKey | HBJAYXGUOOININ-BYPYZUCNSA-N | [1] |

Applications in Organic Synthesis

The primary application of this compound lies in its role as a chiral precursor for the synthesis of enantiomerically pure compounds. The presence of multiple reactive sites allows for a variety of chemical transformations.

Synthesis of (R)-Bicalutamide

A significant application is in the synthesis of the non-steroidal antiandrogen (R)-Bicalutamide. This therapeutic agent functions by competitively inhibiting the binding of androgens to the androgen receptor, a key signaling pathway in the progression of prostate cancer.[3] The (R)-enantiomer is known to be the biologically active form of Bicalutamide.

The general synthetic workflow for the production of (R)-Bicalutamide from this compound is outlined below.

Caption: Synthetic workflow for (R)-Bicalutamide.

Experimental Protocols

Detailed methodologies for the synthesis of the chiral building block and its subsequent use are provided below.

Protocol 1: Synthesis of Racemic 3-Bromo-2-hydroxy-2-methylpropanoic Acid

This protocol describes the initial synthesis of the racemic mixture, which is a precursor for the chiral resolution.

Materials:

-

2-Hydroxy-2-methylpropanoic acid

-

Bromine (Br₂)

-

Acetic acid

-

Deionized water

Procedure:

-

In a fume hood, dissolve 2-hydroxy-2-methylpropanoic acid in acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of bromine in acetic acid dropwise to the stirred solution over a period of 4-6 hours, maintaining the temperature between 0-5 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature overnight.

-

Pour the reaction mixture into cold deionized water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude racemic 3-Bromo-2-hydroxy-2-methylpropanoic acid.

| Parameter | Condition |

| Reactants | 2-Hydroxy-2-methylpropanoic acid, Bromine |

| Solvent | Acetic acid |

| Temperature | 0-5 °C |

| Reaction Time | 4-6 hours (addition), then overnight |

Protocol 2: Chiral Resolution of this compound

This protocol outlines the separation of the (2R)-enantiomer from the racemic mixture via diastereomeric salt formation using a chiral resolving agent.

Materials:

-

Racemic 3-Bromo-2-hydroxy-2-methylpropanoic acid

-

(R)-(+)-α-Methylbenzylamine

-

Methyl tert-butyl ether (MTBE)

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve the racemic 3-Bromo-2-hydroxy-2-methylpropanoic acid in MTBE at 40-50 °C.

-

Slowly add a stoichiometric amount of (R)-(+)-α-methylbenzylamine to the solution.

-

Allow the solution to cool slowly to room temperature to facilitate the crystallization of the less soluble diastereomeric salt ((2R)-acid with (R)-amine).

-

Isolate the precipitated salt by filtration and wash with cold MTBE.

-